Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzo[d]thiazole carboxamido group, a thioacetamido linker, and an ethyl benzoate ester. This structure integrates multiple pharmacophores: the 1,3,4-thiadiazole ring is known for antimicrobial and anticancer properties , the benzothiazole moiety enhances aromatic stacking and enzyme inhibition , and the ester group improves lipophilicity and bioavailability.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S3/c1-2-30-19(29)12-7-3-4-8-13(12)22-16(27)11-31-21-26-25-20(33-21)24-17(28)18-23-14-9-5-6-10-15(14)32-18/h3-10H,2,11H2,1H3,(H,22,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIYXJRPNMTRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:: The synthesis of Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves a multi-step process:
Synthesis of Benzo[d]thiazole-2-carboxylic acid: Benzo[d]thiazole can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid, followed by oxidation.
Formation of 1,3,4-thiadiazole: 1,3,4-thiadiazole can be formed through the reaction of thiosemicarbazide with carbon disulfide and subsequent cyclization.
Formation of the intermediate: The benzo[d]thiazole-2-carboxylic acid can be reacted with thioacetic acid to form an intermediate. This is then condensed with 1,3,4-thiadiazole.
Final step: The final compound is obtained by esterification with ethyl bromoacetate and subsequent amidation with the amine group on benzo[d]thiazole and thiadiazole rings.
Industrial Production Methods:: Industrial-scale production may utilize slightly modified methods to optimize yield and purity, often involving catalysis and controlled reaction environments to minimize by-products. These methods ensure that the compound is produced efficiently and consistently.
Chemical Reactions Analysis
Oxidation: The thiadiazole and benzo[d]thiazole rings can undergo oxidative transformations, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride, which can target the ester functional group.
Substitution: Nucleophilic substitution can occur at the ester group or the benzo[d]thiazole ring system using nucleophiles such as amines or thiols.
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols, amines.
Substitution products: Amino derivatives, thiol derivatives.
Scientific Research Applications
Biological Activities
Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has been studied for various biological activities:
- Anticancer Properties : Compounds containing thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that similar compounds exhibit significant antiproliferative effects against tumor cell lines such as lung, breast, colon, and prostate cancers .
- Antimicrobial Activity : The structural components of this compound suggest potential antimicrobial properties, which are common among thiadiazole derivatives .
- VEGFR Inhibition : Recent studies have focused on the ability of thiadiazole-based compounds to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. Specific derivatives have demonstrated IC50 values in the nanomolar range, indicating strong inhibitory effects .
Case Studies and Research Findings
Several studies have investigated the pharmacological applications of this compound:
-
Antiproliferative Assays : In vitro assays have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines compared to standard chemotherapeutic agents like doxorubicin .
Compound Cell Line IC50 (μM) Ethyl 2-(...) PC3 (Prostate cancer) 0.33 Doxorubicin PC3 Reference - Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of this compound to specific biological targets such as VEGFR. These studies help elucidate the mechanism of action and guide further drug development .
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects:: The biological activity of Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is likely mediated through its interactions with cellular targets, including enzymes and receptors.
Molecular Targets and Pathways Involved::Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, potentially interfering with cell signaling or metabolism.
Receptors: It may act as a ligand for specific receptors, modulating cellular responses and influencing physiological processes.
Comparison with Similar Compounds
Antifungal Activity
- Ergosterol Inhibition: Compounds with electron-withdrawing substituents (e.g., 4-chlorobenzyl in 5e) show moderate antifungal activity by disrupting ergosterol synthesis . The target compound’s benzothiazole group may offer superior binding to fungal lanosterol demethylase due to its planar aromatic structure compared to cyclohexylamino (as in ) or alkylthio groups .
- Structural Optimization : Hybrids like oxadiazole-thiadiazole derivatives (e.g., compound 5 in ) demonstrate that merging heterocycles enhances activity. The target compound’s dual thiadiazole-benzothiazole system could synergize inhibitory effects .
Cytotoxic Potential
- Low Activity in Analogues : Compound 44 (), which shares a thioacetate-thiadiazole backbone, exhibited minimal cytotoxicity, suggesting that substituents like 4-methoxybenzamido may lack tumor-specific targeting. The target compound’s benzoate ester and benzothiazole groups could improve membrane permeability and selectivity .
Physicochemical Properties
- Melting Points : Derivatives with rigid substituents (e.g., benzylthio in 5h, m.p. 133–135°C) have lower melting points than those with flexible chains (e.g., ethylthio in 5g, m.p. 168–170°C) . The target compound’s bulky benzothiazole and benzoate groups likely increase melting point (>150°C predicted).
- Synthetic Yields : Thioether-forming reactions (e.g., 5j, 82% yield) are efficient, suggesting the target compound’s synthesis could be optimized similarly .
Biological Activity
Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound exhibits a range of biological activities due to its unique structural features, including the presence of thiazole and benzoate moieties. The following sections explore its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 499.6 g/mol |
| Key Functional Groups | Thiazole ring, benzoate ester, amide group |
This structural complexity contributes to its potential pharmacological properties, particularly in antimicrobial and anticancer applications.
Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical biochemical pathways, such as DprE1 and MoeW proteins that are essential for mycobacterial cell wall synthesis.
- DNA Interaction : Some studies propose that thiadiazole derivatives can intercalate with DNA or inhibit topoisomerase activity, leading to disruption of DNA replication in cancer cells .
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds:
- A study on a series of 1,3,4-thiadiazoles demonstrated antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity at low concentrations .
- Another investigation highlighted the anticancer potential of benzothiazole derivatives in various cell lines (e.g., KB and HepG2), showing selective cytotoxicity compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
